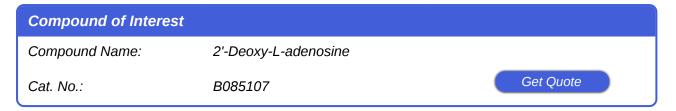


# Application of L-Aptamers in Diagnostics and Therapy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Introduction to L-Aptamers (Spiegelmers)**

L-aptamers, also known as Spiegelmers, are a unique class of therapeutic and diagnostic agents that are the mirror-images of natural D-aptamers. Composed of L-ribonucleotides or L-deoxyribonucleotides, they exhibit exceptional resistance to nuclease degradation, a significant advantage for in vivo applications compared to their D-counterparts. This enhanced stability prolongs their half-life in biological fluids, making them highly attractive candidates for therapeutic and diagnostic purposes. L-aptamers are generated through a modified Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, which involves selection against a mirror-image target molecule.

## **Therapeutic Applications of L-Aptamers**

L-aptamers have shown significant promise in various therapeutic areas, primarily by acting as antagonists to disease-related target proteins. Their high specificity and affinity, coupled with their stability, allow for potent and targeted therapeutic effects.

### **Key Therapeutic L-Aptamers in Clinical Development**

Several L-aptamers have progressed into clinical trials, demonstrating their potential in treating a range of diseases, from cancer to inflammatory conditions.



L-Aptamer (Spiegelmer)	Target	Therapeutic Area	Mechanism of Action	Highest Development Phase
Olaptesed pegol (NOX-A12)	CXCL12 (SDF-1)	Oncology (Glioblastoma, Pancreatic Cancer, CLL, MM)	Neutralizes the chemokine CXCL12, disrupting the tumor microenvironmen t, mobilizing cancer cells, and sensitizing them to therapy.	Phase 2
Emapticap pegol (NOX-E36)	CCL2 (MCP-1)	Diabetic Nephropathy, Ophthalmology	Binds and neutralizes the chemokine CCL2, reducing the infiltration of inflammatory monocytes/macr ophages.	Phase 2a
Lexaptepid pegol (NOX-H94)	Hepcidin	Anemia of Chronic Disease	Sequesters hepcidin, a key regulator of iron homeostasis, leading to increased iron availability for erythropoiesis.	Phase 2

# **Quantitative Data for Therapeutic L-Aptamers**

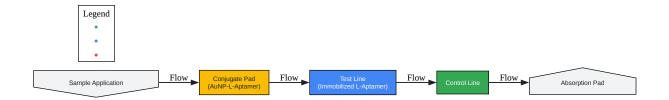


L-Aptamer	Target	Binding Affinity (Kd)
Olaptesed pegol (NOX-A12)	CXCL12	0.2 nM
Emapticap pegol (NOX-E36)	CCL2	1.32 nM

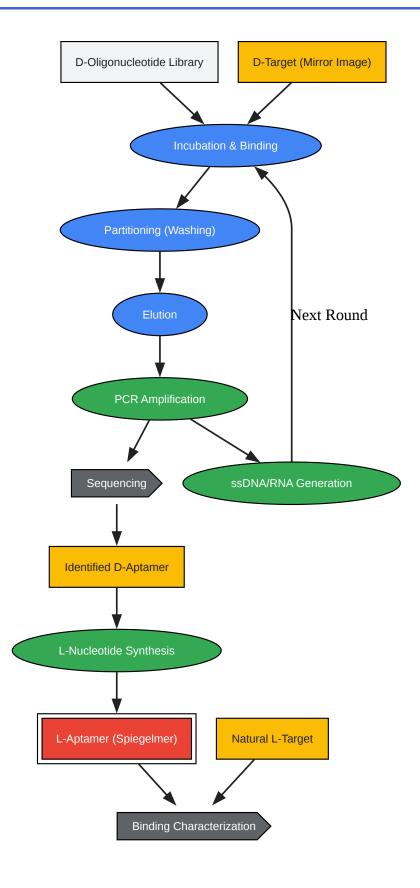
# Therapeutic Signaling Pathway: NOX-A12 in Chronic Lymphocytic Leukemia (CLL)

NOX-A12 targets the CXCL12 chemokine, which is crucial for the interaction between CLL cells and the protective bone marrow microenvironment. By neutralizing CXCL12, NOX-A12 mobilizes CLL cells from their supportive niches, making them more susceptible to apoptosis and chemotherapy.

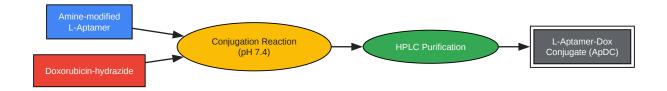












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